molecular formula C15H15FN6O2S B6542405 1-(4-fluorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine CAS No. 1021263-67-1

1-(4-fluorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine

Cat. No. B6542405
CAS RN: 1021263-67-1
M. Wt: 362.4 g/mol
InChI Key: ZYBAUIVLWKTDQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine (FBP) is a novel compound that has recently been developed and studied for its potential applications in scientific research. FBP is a heterocyclic compound that contains both sulfur and nitrogen atoms and has a molecular weight of 357.3 g/mol. It is a colorless crystalline solid with a melting point of 120°C. FBP has been studied for its potential applications in pharmaceuticals, organic synthesis, and biochemistry.

Mechanism of Action

1-(4-fluorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is believed to act as a catalyst in various reactions. It is thought to bind to the substrates of the reaction, allowing them to react more efficiently and quickly. Additionally, 1-(4-fluorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine has been shown to act as a ligand in coordination chemistry, binding to metal cations and forming complexes with them. This allows for the formation of more stable complexes, which can be used for a variety of applications.
Biochemical and Physiological Effects
1-(4-fluorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine has been studied for its potential effects on biochemical and physiological processes. Studies have shown that 1-(4-fluorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine can act as an antioxidant, which may help to protect cells from damage caused by oxidative stress. Additionally, 1-(4-fluorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine has been shown to inhibit the activity of certain enzymes, which can help to regulate various metabolic processes. Finally, 1-(4-fluorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine has been studied for its potential anti-inflammatory and anti-cancer effects.

Advantages and Limitations for Lab Experiments

1-(4-fluorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is available commercially in high yields. Additionally, 1-(4-fluorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is relatively stable and can be stored for long periods of time without degradation. However, there are some limitations to the use of 1-(4-fluorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine in laboratory experiments. 1-(4-fluorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is a highly reactive compound, and care must be taken when handling and storing it. Additionally, 1-(4-fluorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is relatively expensive, which may limit its use in some experiments.

Future Directions

There are numerous potential future directions for the use of 1-(4-fluorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine in scientific research. Some of these include further research into its potential applications in pharmaceuticals and organic synthesis. Additionally, 1-(4-fluorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine could be studied for its potential applications in biochemistry and biotechnology. Finally, 1-(4-fluorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine could be studied for its potential effects on biochemical and physiological processes, such as its potential antioxidant and anti-inflammatory effects.

Synthesis Methods

1-(4-fluorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine can be synthesized by reacting 4-fluorobenzenesulfonyl chloride with 1,2,4-triazolo[4,3-b]pyridazin-6-yl piperazine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in a solvent such as dichloromethane or dimethylformamide at room temperature. The reaction is typically complete within 2-3 hours and yields 1-(4-fluorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine in high yields.

Scientific Research Applications

1-(4-fluorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine has been studied for its potential applications in scientific research. It has been used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a catalyst in various reactions. It has also been studied for its potential applications in biochemistry and pharmaceuticals. 1-(4-fluorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine has been used in the synthesis of various drugs, including anticonvulsants, anti-inflammatory drugs, and anti-cancer agents. Additionally, 1-(4-fluorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine has been studied for its potential applications in the synthesis of peptides, proteins, and other biomolecules.

properties

IUPAC Name

6-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN6O2S/c16-12-1-3-13(4-2-12)25(23,24)21-9-7-20(8-10-21)15-6-5-14-18-17-11-22(14)19-15/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYBAUIVLWKTDQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN3C=NN=C3C=C2)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine

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